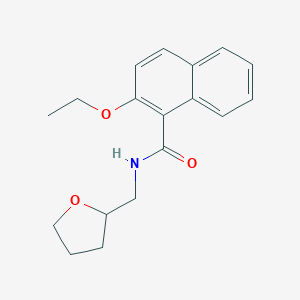
2-ethoxy-N-(tetrahydro-2-furanylmethyl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-N-(tetrahydro-2-furanylmethyl)-1-naphthamide, commonly known as ETNA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETNA is a white crystalline solid with a molecular formula of C19H23NO2 and a molecular weight of 297.39 g/mol.
科学的研究の応用
ETNA has been found to have potential applications in various fields of scientific research. One of the significant applications of ETNA is in the development of anticancer drugs. Studies have shown that ETNA can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, ETNA has been found to exhibit anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs.
作用機序
The mechanism of action of ETNA is not fully understood. However, studies have suggested that ETNA exerts its anticancer effects by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. Additionally, ETNA has been found to induce the expression of the tumor suppressor gene p53, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
ETNA has been found to have several biochemical and physiological effects. Studies have shown that ETNA can induce the expression of heat shock proteins, which are involved in cellular stress response and play a crucial role in maintaining cell homeostasis. Additionally, ETNA has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
実験室実験の利点と制限
One of the significant advantages of using ETNA in lab experiments is its high purity, which ensures accurate results. Additionally, ETNA has been found to be stable under various conditions, making it suitable for long-term experiments. However, one of the limitations of using ETNA is its high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the research on ETNA. One of the significant directions is the development of ETNA-based drugs for the treatment of cancer and inflammation. Additionally, further studies are needed to understand the mechanism of action of ETNA and its potential applications in other fields of scientific research. Furthermore, research is needed to explore the potential of ETNA as a biomarker for cancer diagnosis and prognosis.
Conclusion:
In conclusion, ETNA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of ETNA involves the reaction of 1-naphthoic acid with tetrahydro-2-furanmethanamine in the presence of ethyl chloroformate. ETNA has been found to have potential applications in the development of anticancer drugs and anti-inflammatory drugs. The mechanism of action of ETNA is not fully understood, but studies have suggested that it exerts its effects by inhibiting the activity of topoisomerase II and inducing the expression of p53. ETNA has several biochemical and physiological effects, and its use in lab experiments has advantages and limitations. There are several future directions for the research on ETNA, including the development of ETNA-based drugs and further studies to understand its mechanism of action.
合成法
The synthesis of ETNA involves the reaction of 1-naphthoic acid with tetrahydro-2-furanmethanamine in the presence of ethyl chloroformate. The resulting product is then treated with ethanol to obtain ETNA. This method of synthesis has been reported to yield a high purity of ETNA with a yield of up to 85%.
特性
分子式 |
C18H21NO3 |
|---|---|
分子量 |
299.4 g/mol |
IUPAC名 |
2-ethoxy-N-(oxolan-2-ylmethyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H21NO3/c1-2-21-16-10-9-13-6-3-4-8-15(13)17(16)18(20)19-12-14-7-5-11-22-14/h3-4,6,8-10,14H,2,5,7,11-12H2,1H3,(H,19,20) |
InChIキー |
KRHZDFKGNAHUSK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3CCCO3 |
正規SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3CCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[(cyclopentylacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308707.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide](/img/structure/B308709.png)
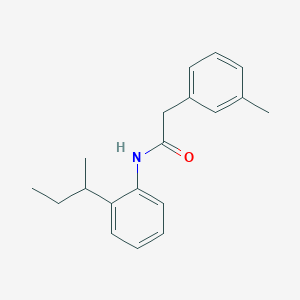
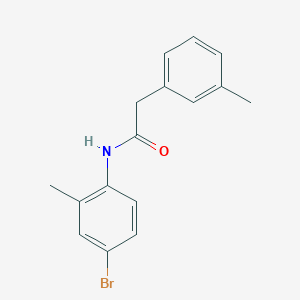

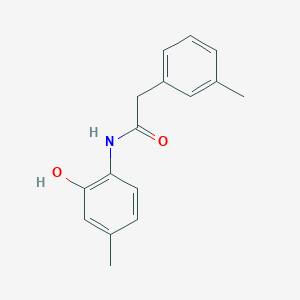
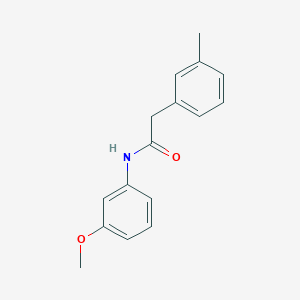


![4-chloro-3-[(cyclopentylacetyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B308717.png)